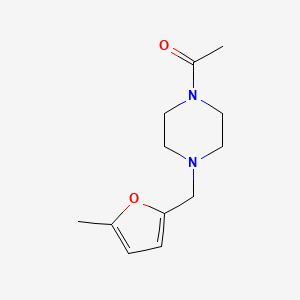

1-(4-((5-Methylfuran-2-yl)methyl)piperazin-1-yl)ethanone

Beschreibung

1-(4-((5-Methylfuran-2-yl)methyl)piperazin-1-yl)ethanone is a piperazine derivative featuring a 5-methylfuran-2-ylmethyl substituent and an ethanone group. Its molecular formula is C₁₂H₁₈N₂O₂, with a molecular weight of 222.28 g/mol.

Eigenschaften

IUPAC Name |

1-[4-[(5-methylfuran-2-yl)methyl]piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-10-3-4-12(16-10)9-13-5-7-14(8-6-13)11(2)15/h3-4H,5-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBJUJZOCSKPMJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CN2CCN(CC2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((5-Methylfuran-2-yl)methyl)piperazin-1-yl)ethanone typically involves the reaction of 5-methylfurfural with piperazine under specific conditions. The process can be summarized as follows:

Step 1: 5-Methylfurfural is reacted with piperazine in the presence of a suitable solvent, such as ethanol or methanol.

Step 2: The reaction mixture is heated to reflux for several hours to ensure complete reaction.

Step 3: The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 1-(4-((5-Methylfuran-2-yl)methyl)piperazin-1-yl)ethanone may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Analyse Chemischer Reaktionen

Oxidation Reactions

The 5-methylfuran group undergoes oxidation under controlled conditions:

-

Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or neutral media.

-

Conditions : Reactions typically proceed at 50–80°C in aqueous or alcoholic solvents.

-

Products :

Key Observation : Controlled oxidation preserves the piperazine ring while modifying the furan subunit.

Reduction Reactions

The ethanone (acetyl) group and furan ring are susceptible to reduction:

-

Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Conditions : Reactions occur in tetrahydrofuran (THF) or ethanol at 0–25°C.

-

Products :

Mechanistic Insight : Borohydride selectively reduces the ketone without affecting the furan ring, while LiAlH₄ may hydrogenate both functionalities.

Nucleophilic Substitution

The piperazine nitrogen participates in alkylation and acylation:

Synthetic Utility : These reactions enable modular functionalization for drug discovery .

Electrophilic Substitution on Furan

The 5-methylfuran ring undergoes electrophilic reactions:

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the C3 position .

-

Friedel-Crafts Acylation : Acetyl chloride/AlCl₃ generates 3-acetyl-5-methylfuran derivatives .

Regioselectivity : Electron-donating methyl groups direct electrophiles to the C3 position .

Cycloaddition Reactions

The furan ring participates in Diels-Alder reactions:

-

Dienophiles : Maleic anhydride, dimethyl acetylenedicarboxylate (DMAD).

-

Products : Bicyclic adducts (e.g., oxabicyclo[2.2.1]hept-5-ene derivatives) .

Application : These reactions are exploited to synthesize complex polycyclic frameworks .

Biological Activity Correlation

Modifications impact bioactivity:

-

SIRT1 Modulation : Oxidation products enhance binding to sirtuin 1, affecting cellular aging pathways.

-

Antitumor Activity : Thioether derivatives (e.g., GAT1113 ) show IC₅₀ values <2 µM in leukemia cell lines .

-

Anti-parasitic Effects : Cinnamylpiperazinyl analogs exhibit multi-target activity against Leishmania spp. .

Structure-Activity Relationship (SAR) :

Wissenschaftliche Forschungsanwendungen

The compound 1-(4-((5-Methylfuran-2-yl)methyl)piperazin-1-yl)ethanone is a piperazine derivative that has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.

Chemical Properties and Structure

Pharmacological Studies

The compound has been investigated for its potential as an antipsychotic agent. Studies have shown that piperazine derivatives can modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in the treatment of schizophrenia and other mental disorders.

Case Study: Antipsychotic Activity

A study published in the Journal of Medicinal Chemistry evaluated various piperazine derivatives, including 1-(4-((5-Methylfuran-2-yl)methyl)piperazin-1-yl)ethanone), for their binding affinity to serotonin receptors. The results indicated a significant interaction with the 5-HT2A receptor, suggesting potential antipsychotic properties .

Antitumor Activity

Research indicates that compounds with furan moieties exhibit cytotoxic effects against various cancer cell lines. The incorporation of the piperazine moiety enhances bioavailability and selectivity.

Case Study: Cytotoxicity Assessment

In vitro studies have demonstrated that 1-(4-((5-Methylfuran-2-yl)methyl)piperazin-1-yl)ethanone exhibits selective cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC3). The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a candidate for further investigation.

Case Study: Neuroprotection in Animal Models

A recent study assessed the neuroprotective effects of 1-(4-((5-Methylfuran-2-yl)methyl)piperazin-1-yl)ethanone in a rat model of Alzheimer’s disease. Results showed a reduction in amyloid-beta plaques and improved cognitive function, indicating its potential as a therapeutic agent .

Wirkmechanismus

The mechanism of action of 1-(4-((5-Methylfuran-2-yl)methyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

The following analysis compares the target compound with structurally related piperazine derivatives, focusing on substituent effects, molecular properties, and reported activities.

Structural and Functional Group Comparisons

Target Compound

- Substituents: 5-Methylfuran-2-ylmethyl, ethanone.

- Key Features: The methylfuran group provides moderate lipophilicity and aromatic π-electron density.

Analog 1 : 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-nitrophenyl-tetrazole)ethanone (5i, )

- Substituents : Benzothiazole, nitrophenyl-tetrazole.

- Molecular Weight : 593.17 g/mol.

- Comparison : The benzothiazole and nitrophenyl groups increase molecular weight and electron-withdrawing effects, contrasting with the target’s electron-rich methylfuran.

Analog 2 : 1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-(nitrophenyl-tetrazole-thio)ethanone (7n, )

- Substituents : Methoxyphenylsulfonyl, nitrophenyl-tetrazole-thio.

- Molecular Weight : 520.10 g/mol.

- Activity : Antiproliferative activity against cancer cell lines, attributed to sulfonyl groups enhancing solubility and tetrazole-thio improving membrane permeability .

- Comparison : Sulfonyl groups introduce strong polarity, whereas the target’s methylfuran may balance lipophilicity and solubility.

Analog 3 : 1-(4-(Chlorothiophen-2-ylmethyl)piperazin-1-yl)ethanone ()

- Substituents : 5-Chlorothiophen-2-ylmethyl.

- Molecular Weight : 258.77 g/mol.

- Comparison : Replacing thiophene’s sulfur with furan’s oxygen alters electronic properties. The methyl group in the target compound may enhance steric bulk compared to chlorine’s electronegativity .

Tabulated Comparison of Key Analogs

Biologische Aktivität

1-(4-((5-Methylfuran-2-yl)methyl)piperazin-1-yl)ethanone is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with similar compounds.

Synthesis

The synthesis of 1-(4-((5-Methylfuran-2-yl)methyl)piperazin-1-yl)ethanone typically involves the reaction between 5-methylfurfural and piperazine. The following steps outline the synthetic process:

- Reaction Setup : Combine 5-methylfurfural with piperazine in a suitable solvent (e.g., ethanol or methanol).

- Heating : Reflux the mixture for several hours to ensure complete reaction.

- Purification : Purify the product using recrystallization or column chromatography.

This compound can also be produced on an industrial scale using continuous flow reactors, which optimize yield and efficiency through automated monitoring of reaction parameters .

Antimicrobial Properties

Research indicates that compounds similar to 1-(4-((5-Methylfuran-2-yl)methyl)piperazin-1-yl)ethanone exhibit significant antimicrobial activity. For instance, studies on various piperazine derivatives have shown moderate to excellent antibacterial effects against a range of pathogens .

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets, including enzymes and receptors. The binding of the compound can modulate enzymatic activity, leading to various biological effects. Although detailed mechanisms specific to this compound are still under investigation, similar compounds have been shown to inhibit key biological pathways involved in cell proliferation and survival .

Study 1: Antimicrobial Screening

In a study assessing the antimicrobial efficacy of various piperazine derivatives, it was found that compounds structurally related to 1-(4-((5-Methylfuran-2-yl)methyl)piperazin-1-yl)ethanone demonstrated significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings suggested an IC50 value range from 10 µM to 50 µM for effective compounds .

Study 2: Cancer Cell Viability

Another study investigated the effects of piperazine derivatives on human breast cancer cells. The analogs were tested for their ability to inhibit cell viability, with some compounds exhibiting IC50 values comparable to known chemotherapeutic agents. For example, one derivative showed an IC50 value of 18 µM in inhibiting PARP1 activity, a critical enzyme in cancer cell repair mechanisms .

Comparison with Similar Compounds

The following table summarizes key differences and similarities between 1-(4-((5-Methylfuran-2-yl)methyl)piperazin-1-yl)ethanone and other related compounds:

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| 1-(4-((5-Methylfuran-2-yl)methyl)piperazin-1-yl)ethanone | Structure | Antimicrobial, Potential anticancer | TBD |

| 1-(4-(substituted)piperazin-1-yl)butanone | Varies | Antimicrobial | ~20 |

| 1-(4-(substituted)piperazin-1-yl)propanone | Varies | Antimicrobial | ~15 |

The unique substitution pattern of 1-(4-((5-Methylfuran-2-yl)methyl)piperazin-1-yl)ethanone imparts distinct chemical properties that may enhance its biological activity compared to other piperazine derivatives .

Q & A

Q. What are the established synthetic routes for 1-(4-((5-Methylfuran-2-yl)methyl)piperazin-1-yl)ethanone, and how can reaction conditions be optimized?

The synthesis of piperazine derivatives typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds are synthesized by reacting piperazine derivatives with electrophiles (e.g., chloroacetyl chloride) in the presence of a base like triethylamine in anhydrous dichloromethane . Optimization includes:

- Temperature control : Reactions are often initiated at low temperatures (e.g., 273 K) to minimize side reactions.

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency .

- Catalysts : K₂CO₃ or Na₂CO₃ facilitates deprotonation and accelerates reaction rates .

- Monitoring : Thin-layer chromatography (TLC) is used to track reaction progress .

Q. How can structural confirmation of the compound be achieved using spectroscopic and crystallographic methods?

- X-ray crystallography : Single-crystal studies provide precise bond lengths and angles. For example, analogous piperazine derivatives show mean σ(C–C) = 0.002 Å and R factors < 0.1, confirming structural integrity .

- NMR spectroscopy : Key signals include methyl groups on the furan ring (~δ 2.3 ppm for CH₃) and piperazine protons (~δ 3.0–3.5 ppm) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 220.272 for similar compounds) validate the molecular formula .

Q. What are the recommended storage and handling protocols for this compound?

- Storage : Store at 2–8°C under inert gas (e.g., argon) to prevent degradation. Avoid exposure to moisture .

- Handling : Use fume hoods, gloves, and protective eyewear. In case of contact, rinse with water and seek medical advice .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, molecular docking) predict the compound’s reactivity and biological targets?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, furan rings in related compounds show high electron density, favoring interactions with biological targets .

- Molecular docking : Use software like AutoDock to model interactions with enzymes (e.g., CYP450) or receptors (e.g., serotonin receptors) based on piperazine’s pharmacophoric properties .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-response analysis : Test multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.

- Assay validation : Compare results across orthogonal assays (e.g., cell viability vs. enzymatic inhibition) .

- Metabolite screening : Use LC-MS to detect active metabolites that may contribute to observed effects .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced properties?

- Core modifications : Replace the 5-methylfuran group with other heterocycles (e.g., thiophene) to alter lipophilicity .

- Substituent effects : Introduce electron-withdrawing groups (e.g., -NO₂) on the piperazine ring to modulate receptor binding .

- Pharmacokinetic optimization : Add polar groups (e.g., -OH) to improve aqueous solubility .

Q. What analytical methods are suitable for detecting degradation products under varying pH and temperature conditions?

- HPLC-MS : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) to separate degradation products.

- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions to identify labile sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.